Ethyl 5-bromo-6-methylpyridine-2-carboxylate
Overview
Description
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and ester functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 6-methylpyridine-2-carboxylic acid: : The synthesis typically begins with 6-methylpyridine-2-carboxylic acid. Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in a solvent like chloroform or carbon tetrachloride at elevated temperatures.
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Esterification: : The brominated product, 5-bromo-6-methylpyridine-2-carboxylic acid, is then esterified. This can be achieved by reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 5-bromo-6-methylpyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in ethyl 5-bromo-6-methylpyridine-2-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyridine derivatives.
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Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Oxidation Reactions: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Reduction: Ethyl 5-bromo-6-methylpyridine-2-methanol.
Oxidation: Ethyl 5-bromo-6-carboxypyridine-2-carboxylate.
Scientific Research Applications
Ethyl 5-bromo-6-methylpyridine-2-carboxylate is used extensively in scientific research due to its versatility as a synthetic intermediate.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research into new drug candidates often involves this compound due to its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which ethyl 5-bromo-6-methylpyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Ethyl 5-bromo-6-methylpyridine-2-carboxylate can be compared with other brominated pyridine derivatives and esterified pyridines.
Similar Compounds
Ethyl 5-bromo-2-methylpyridine-3-carboxylate: Similar structure but with different substitution pattern.
Ethyl 6-bromo-2-methylpyridine-3-carboxylate: Another brominated pyridine ester with a different bromine position.
Mthis compound: Similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGXOYMUZLIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729421 | |
Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122090-71-4 | |
Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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